Cas no 1552050-81-3 (3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine)

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine
- CMC05081
- 3-(furan-2-yl)-1-methylpyrazol-4-amine
- Z2681277212
-
- MDL: MFCD26019875
- Inchi: 1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
- InChI Key: QGDGKWXXULMTKR-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1C(=CN(C)N=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- XLogP3: 0.3
- Topological Polar Surface Area: 57
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315294-1.0g |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Chemenu | CM434702-250mg |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95%+ | 250mg |
$576 | 2023-03-07 | |
Chemenu | CM434702-1g |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95%+ | 1g |
$1137 | 2023-03-07 | |
Enamine | EN300-315294-1g |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95% | 1g |
$1057.0 | 2023-09-05 | |
Enamine | EN300-315294-0.25g |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
1PlusChem | 1P01BVVW-500mg |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95% | 500mg |
$1081.00 | 2024-06-20 | |
1PlusChem | 1P01BVVW-250mg |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95% | 250mg |
$710.00 | 2024-06-20 | |
1PlusChem | 1P01BVVW-100mg |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95% | 100mg |
$515.00 | 2024-06-20 | |
1PlusChem | 1P01BVVW-2.5g |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95% | 2.5g |
$2622.00 | 2024-06-20 | |
Chemenu | CM434702-500mg |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1552050-81-3 | 95%+ | 500mg |
$892 | 2023-03-07 |
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine Related Literature
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine
Comprehensive Overview of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 1552050-81-3)
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 1552050-81-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by a furan ring linked to a methyl-substituted pyrazole core, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C8H9N3O, and distinct functional groups make it a subject of interest for drug discovery and material science.
In recent years, researchers have explored the biological activity of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine, particularly its role as a precursor for kinase inhibitors and antimicrobial agents. The furan moiety is known for its electron-rich properties, which enhance binding affinity in target molecules, while the pyrazole ring contributes to metabolic stability. These attributes align with current trends in fragment-based drug design (FBDD), a hot topic in medicinal chemistry.
The synthesis of CAS No. 1552050-81-3 typically involves multi-step reactions, including cyclization and amination processes. Optimizing yield and purity remains a focus for industrial-scale production, as demand grows for high-quality intermediates in API (Active Pharmaceutical Ingredient) manufacturing. Environmental sustainability in synthesis—addressing green chemistry principles—is another key concern among modern users, driving innovations in catalytic methods and solvent selection.
From an analytical perspective, 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is characterized using techniques like HPLC, NMR, and mass spectrometry. These methods ensure compliance with regulatory standards such as ICH guidelines, a frequent search query among quality control professionals. The compound’s stability under varying pH and temperature conditions is also critical for formulation studies, a subject often explored in preformulation research.
Beyond pharmaceuticals, CAS No. 1552050-81-3 finds niche applications in material science, particularly in designing conductive polymers and corrosion inhibitors. Its electron-donating properties make it a candidate for organic electronics, a field gaining traction due to the rise of flexible devices and IoT technologies. This interdisciplinary relevance answers common user queries about “multi-functional chemical building blocks.”
In summary, 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine exemplifies the convergence of synthetic utility and practical innovation. Its adaptability across industries—from drug development to advanced materials—positions it as a compound of enduring scientific and commercial value. Ongoing research will likely uncover further applications, solidifying its role in future technological breakthroughs.
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